(1,3-Thiazol-4-ylmethyl)amine dihydrochloride

Catalog No.
S3387959
CAS No.
1357352-51-2
M.F
C4H8Cl2N2S
M. Wt
187.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3-Thiazol-4-ylmethyl)amine dihydrochloride

CAS Number

1357352-51-2

Product Name

(1,3-Thiazol-4-ylmethyl)amine dihydrochloride

IUPAC Name

1,3-thiazol-4-ylmethanamine;dihydrochloride

Molecular Formula

C4H8Cl2N2S

Molecular Weight

187.09

InChI

InChI=1S/C4H6N2S.2ClH/c5-1-4-2-7-3-6-4;;/h2-3H,1,5H2;2*1H

InChI Key

NYVCJGCAUXCGNH-UHFFFAOYSA-N

SMILES

C1=C(N=CS1)CN.Cl.Cl

Canonical SMILES

C1=C(N=CS1)CN.Cl.Cl

(1,3-Thiazol-4-ylmethyl)amine dihydrochloride is a chemical compound characterized by its thiazole ring structure, which is a five-membered heterocyclic ring containing sulfur and nitrogen. This compound features an amine group attached to the thiazole, making it a potential candidate for various biological applications. The dihydrochloride form indicates that two hydrochloric acid molecules are associated with the base compound, enhancing its solubility in aqueous environments. Its molecular formula is typically represented as C₅H₈Cl₂N₂S, with a molecular weight of approximately 195.1 g/mol.

Medicinal Chemistry:

  • Drug Discovery: Thiazole derivatives have been investigated for their potential as therapeutic agents in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Their diverse structures allow them to interact with various biological targets, making them promising candidates for drug discovery .

Material Science:

  • Organic Electronics: Some thiazole derivatives exhibit interesting electrical and optical properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Coordination Chemistry:

  • Metal Complexes: Thiazole derivatives can act as ligands, forming complexes with various metal ions. These complexes can exhibit interesting catalytic properties and other functionalities, making them useful in various research areas .
Typical of amines and heterocycles. Common reaction types include:

  • Substitution Reactions: The amine group can undergo nucleophilic substitution reactions, where it can react with alkyl halides to form more complex amines.
  • Acylation Reactions: The amine can be acylated to form amides, which may enhance the compound's biological activity.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are significant in medicinal chemistry.

These reactions are facilitated by the presence of functional groups and the heteroatoms in the thiazole ring, allowing for diverse synthetic pathways.

The biological activity of (1,3-Thiazol-4-ylmethyl)amine dihydrochloride has been explored in various studies. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Thiazole derivatives are known for their activity against bacteria and fungi, making them potential candidates for antibiotic development.
  • Anticancer Activity: Some thiazole-containing compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Antioxidant Activity: The ability to scavenge free radicals has been noted in similar compounds, indicating a role in preventing oxidative stress-related diseases .

Several synthesis methods have been reported for (1,3-Thiazol-4-ylmethyl)amine dihydrochloride:

  • Condensation of Thiazole Derivatives: Starting from commercially available thiazole compounds, the reaction with formaldehyde and ammonia can yield the desired amine product.
  • Reduction Reactions: Nitro derivatives of thiazoles can be reduced to amines using catalytic hydrogenation or other reducing agents.
  • Alkylation Methods: The thiazole ring can be alkylated using appropriate alkyl halides in the presence of bases to introduce various substituents on the nitrogen atom.

These methods allow for the production of (1,3-Thiazol-4-ylmethyl)amine dihydrochloride with varying degrees of purity and yield.

(1,3-Thiazol-4-ylmethyl)amine dihydrochloride has potential applications across various fields:

  • Pharmaceutical Industry: Due to its biological activity, it can be explored as a lead compound for drug development targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties may be harnessed for developing new pesticides or fungicides.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving (1,3-Thiazol-4-ylmethyl)amine dihydrochloride often focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as molecular docking and high-throughput screening are commonly employed to evaluate these interactions. These studies help elucidate the mechanism of action and optimize the compound's structure for enhanced efficacy.

Several compounds share structural similarities with (1,3-Thiazol-4-ylmethyl)amine dihydrochloride. Notable examples include:

Compound NameStructure TypeBiological ActivityUnique Features
2-Amino-thiazoleThiazole derivativeAntimicrobial, AnticancerSimple amine structure
4-MethylthiazoleMethyl-substitutedAntifungalMethyl group enhances lipophilicity
BenzothiazoleBenzene fused thiazoleAntiviralAromatic stability
Thiamine (Vitamin B1)Thiazole-containing vitaminEssential nutrientBiological cofactor

These compounds exhibit varying degrees of biological activity and structural complexity. The uniqueness of (1,3-Thiazol-4-ylmethyl)amine dihydrochloride lies in its specific functionalization and potential versatility in medicinal chemistry applications.

Dates

Last modified: 08-19-2023

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